molecular formula C10H16N4O2 B10960484 1,3-dimethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide

1,3-dimethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10960484
M. Wt: 224.26 g/mol
InChI Key: LJOFKGMSDHZYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of 3,5-dimethylpyrazole with morpholine and a suitable carboxylating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as zinc acetate in methanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of the morpholino group and the pyrazole ring, which imparts distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

2,5-dimethyl-N-morpholin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C10H16N4O2/c1-8-7-9(13(2)11-8)10(15)12-14-3-5-16-6-4-14/h7H,3-6H2,1-2H3,(H,12,15)

InChI Key

LJOFKGMSDHZYSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)NN2CCOCC2)C

Origin of Product

United States

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